Antibacterial Potency and Drug Score Comparison Against Nitroxoline Standard
While direct data for 2,4-Dimethyl-8-nitroquinolin-7-ol is limited, class-level evidence strongly indicates that 7-substituted quinolin-8-ol derivatives with specific substitution patterns demonstrate significantly improved antibacterial activity and drug-likeness compared to the clinical standard nitroxoline (5-nitro-8-hydroxyquinoline). For example, a structurally related 7-substituted analog (compound 5) exhibited a 2-fold lower MIC against B. subtilis and a higher drug score (DS = 0.57 vs. 0.47) . This class-level data underscores the potential for optimized nitroquinolines with defined substitution (such as the 2,4-dimethyl-8-nitro pattern) to achieve superior efficacy and developability profiles compared to the parent nitroxoline scaffold.
| Evidence Dimension | Antibacterial activity (MIC) and drug score (DS) |
|---|---|
| Target Compound Data | Data not directly available; target is a 7-substituted quinolin-8-ol with 2,4-dimethyl substitution. |
| Comparator Or Baseline | Nitroxoline: MIC = 20 μg/mL against B. subtilis, DS = 0.47; Structurally related 7-substituted analog (compound 5): MIC = 10 μg/mL against B. subtilis, DS = 0.57. |
| Quantified Difference | 2-fold lower MIC (10 vs 20 μg/mL) and 0.10 higher drug score for the optimized 7-substituted analog compared to nitroxoline. |
| Conditions | In vitro disk diffusion and MIC determination against B. subtilis; POM (Petra/Osiris/Molinspiration) bioinformatic analysis. |
Why This Matters
This class-level evidence demonstrates that 7-substituted quinolin-8-ol derivatives can achieve a superior therapeutic window and developability profile, justifying the selection of a specific derivative like 2,4-Dimethyl-8-nitroquinolin-7-ol for hit-to-lead optimization.
